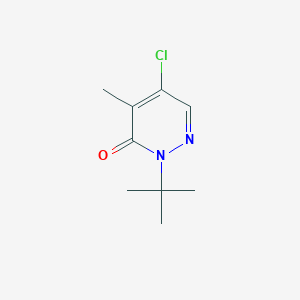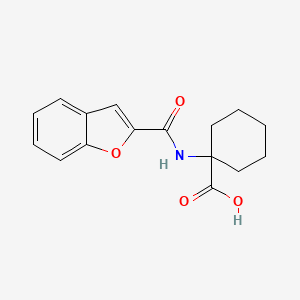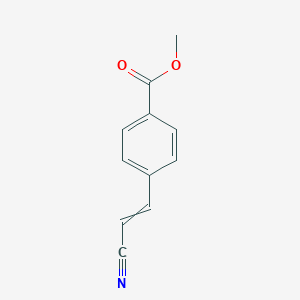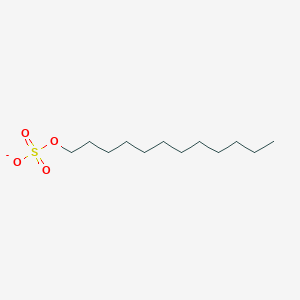
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid
Vue d'ensemble
Description
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thienyl group attached to a propanoic acid backbone with two methyl groups at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid typically involves the reaction of 2-thiophenecarboxaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and reduce production costs. The use of advanced purification techniques such as crystallization and distillation ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups to the thienyl ring.
Applications De Recherche Scientifique
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropanoic Acid: Lacks the thienyl group, making it less versatile in terms of chemical reactivity.
3-(2-Thienyl)propanoic Acid: Similar structure but without the dimethyl substitution, which affects its physical and chemical properties.
Thiophene-2-carboxylic Acid: Contains the thienyl group but has a different backbone structure.
Uniqueness
This combination of structural features makes it a valuable compound for various synthetic and research purposes .
Propriétés
Formule moléculaire |
C9H12O2S |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
2,2-dimethyl-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-9(2,8(10)11)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11) |
Clé InChI |
LPUCQRGMHDYBOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CS1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














